4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide - 313275-89-7

4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide

Catalog Number: EVT-3120847
CAS Number: 313275-89-7
Molecular Formula: C21H16BrN3O
Molecular Weight: 406.283
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds with a wide range of biological activities and applications in medicinal chemistry []. These compounds are often investigated for their potential as antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents [, , ]. Due to the presence of the benzamide group, 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide could also exhibit interesting biological properties.

Molecular Structure Analysis

Computational methods like Density Functional Theory (DFT) [] can be employed to analyze the molecular structure and properties of this compound. DFT calculations can provide information on:

Chemical Reactions Analysis
  • Suzuki coupling: This palladium-catalyzed reaction can be used to replace the bromine atom with various aryl or heteroaryl groups [].
  • Buchwald-Hartwig amination: This palladium-catalyzed reaction allows for the introduction of various amine groups, enabling the synthesis of a diverse range of derivatives [].
Mechanism of Action
  • Kinases: Benzimidazole derivatives are known to inhibit various protein kinases, including Aurora A kinase [], KSP [], and Bcr-Abl kinase [].
  • G protein-coupled receptors (GPCRs): These receptors play critical roles in various physiological processes, and benzimidazole derivatives have been identified as modulators of certain GPCRs, such as dopamine receptors [, ] and α2-adrenoceptors [].
  • Enzymes: Benzimidazoles can inhibit certain enzymes, for example, phosphodiesterase 2 [].

N-(3-(4-(Pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amide Derivatives

Compound Description: These are a series of Imidazole derivatives designed as potential tyrosine kinase inhibitors. They are based on the structure of Imatinib, a known tyrosine kinase inhibitor. These derivatives feature modifications to Imatinib’s structure, including replacing the central pyrimidine ring with a bioisosteric imidazole ring and substituting the benzamide structure in position 3 with acetamide, arylamides, and various substituted benzamides. []

Relevance: These compounds are considered structurally related to 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide due to the shared presence of a central heterocyclic core (imidazole in the related compounds and benzimidazole in the target compound), an arylamine substituent at position 2 of the heterocycle, and an amide moiety linked to the arylamine. This work focused on modifying these key structural features to explore structure-activity relationships and potentially enhance selectivity towards specific tyrosine kinases like the PDGF receptor. []

3-Bromo-4-(1H-Indol-3-yl)-2,5-dihydro-1H-2,5-pyrroldione Derivatives

Compound Description: These are Indole derivatives developed as potential antimicrobial and anti-inflammatory agents. They are inspired by the structure and biological activity of Arcyriarubin A. These derivatives feature a range of modifications, including substitutions at position 2 of the indole core, variations at the imide nitrogen (substituted and unsubstituted), and replacement of bromine with nitrogen and sulfur substituents. []

Relevance: While not directly analogous in structure to 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide, the development of these compounds involved a strategy of replacing one indole substituent in the parent bisindolylmaleinimide (Arcyriarubin A) with bromine. This highlights a shared interest in exploring the effects of halogen substitutions on the biological activity of heterocyclic compounds, similar to the bromine substitution present in the target compound. []

N-(3-(4-(4-(4-Fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide Derivatives

Compound Description: These are pyridinylimidazole derivatives designed as covalent inhibitors of c-Jun N-terminal kinase 3 (JNK3). They were developed based on a well-validated pyridinylimidazole scaffold, with structural modifications to improve potency and selectivity. [] One specific compound in this series, 3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (compound 7), exhibited subnanomolar potency against JNK3, high metabolic stability, and excellent selectivity in a kinase panel. []

Relevance: Although structurally distinct from 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide, these compounds demonstrate the application of a related heterocyclic core (imidazole) for developing kinase inhibitors. The research highlights the importance of structural modifications around a central heterocyclic scaffold for optimizing potency and selectivity against specific kinases, a strategy potentially relevant to understanding the structure-activity relationships of the target compound. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a clinically approved tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. It functions by inhibiting the Bcr-Abl kinase. [] The chemical structure of nilotinib includes a pyrimidinyl amino group, a trifluoromethyl substituted phenyl ring, and a methyl imidazole group. []

Relevance: Nilotinib shares several structural similarities with 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide, making it a relevant related compound. Both molecules possess a central benzamide group and a substituted phenyl ring connected to the nitrogen atom of the amide. Additionally, both compounds feature a heterocyclic system linked to the phenyl ring. While nilotinib contains a pyrimidine and a methylimidazole, the target compound incorporates a benzimidazole ring. The similarities in their core structure and the presence of heterocyclic moieties suggest a potential for shared or related pharmacological properties. [, ]

(−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide Derivatives

Compound Description: These are a series of benzamide derivatives designed as potential antipsychotic agents due to their potent dopamine D-2 receptor antagonist activity. They feature a chiral pyrrolidine moiety linked to the amide nitrogen and various substituents at the 5-position of the benzamide ring. These compounds demonstrated high affinity for dopamine D-2 receptors in rat striatal membranes and inhibited apomorphine-induced behavioral responses in vivo, suggesting their potential as antipsychotic drugs. []

Relevance: These compounds are structurally related to 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide due to the shared presence of a benzamide core. The research on these derivatives highlights the significance of substituents on the benzamide ring, particularly at the 5-position, in influencing the pharmacological activity and receptor binding affinity, which might provide insights into the role of the bromo substituent in the target compound. []

Properties

CAS Number

313275-89-7

Product Name

4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide

IUPAC Name

4-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide

Molecular Formula

C21H16BrN3O

Molecular Weight

406.283

InChI

InChI=1S/C21H16BrN3O/c1-14-23-19-13-17(24-21(26)15-7-9-16(22)10-8-15)11-12-20(19)25(14)18-5-3-2-4-6-18/h2-13H,1H3,(H,24,26)

InChI Key

BSACGQCGYOOMKJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.